

Introduction: The Strategic Value of Fluorinated Aliphatic Scaffolds

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Compound of Interest

Compound Name:	1-(4,4-Difluorocyclohexyl)propan-1-one
CAS No.:	1592780-45-4
Cat. No.:	B2629025

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In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.^{[1][2]} Over half of all recently approved small-molecule drugs contain at least one fluorine atom, a testament to its ability to fine-tune molecular properties for enhanced therapeutic performance.^[3] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form exceptionally strong bonds with carbon—allow it to profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.^{[2][4]}

Among the diverse array of fluorinated motifs, the 4,4-difluorocyclohexyl group has emerged as a particularly valuable scaffold.^{[5][6]} This gem-difluorinated aliphatic ring serves as a crucial bioisostere for metabolically vulnerable groups, such as cyclohexanone or gem-dimethyl moieties. By replacing a metabolically labile position with a chemically robust C-F bond, the 4,4-difluorocyclohexyl group can effectively block oxidative metabolism by cytochrome P450 enzymes, thereby extending a drug's half-life and improving its pharmacokinetic profile.^{[7][8][9]}

This technical guide provides a comprehensive overview of the novel building block, **1-(4,4-Difluorocyclohexyl)propan-1-one**. While direct literature on this specific ketone is scarce, its

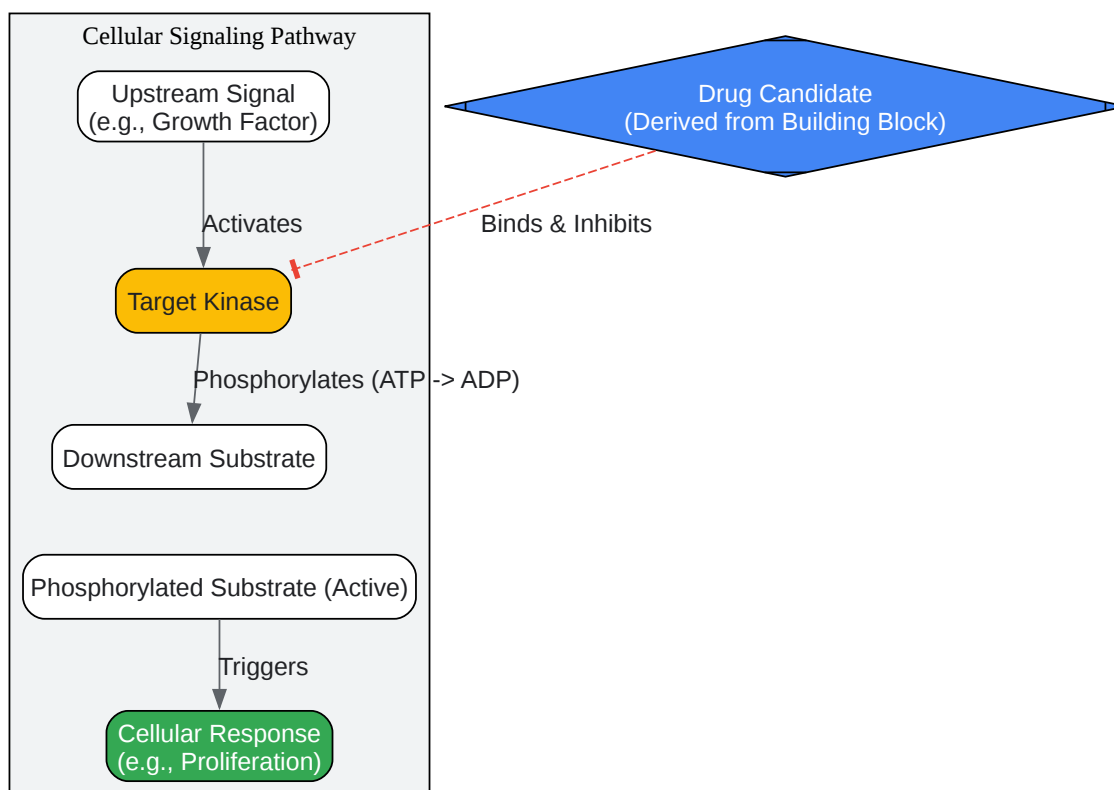
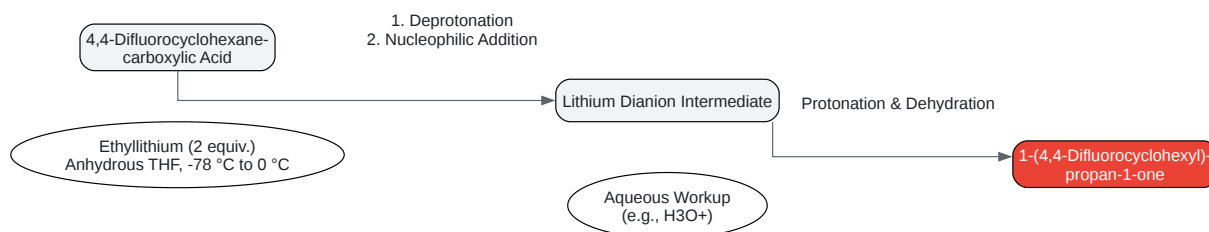
synthesis is readily achievable through established methodologies. This document will detail its proposed synthesis from a commercially available precursor, predict its physicochemical and pharmacokinetic properties based on well-understood principles of fluorine chemistry, and explore its potential as a versatile intermediate for the development of next-generation therapeutics.

Proposed Synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one

The most direct and efficient pathway to synthesize **1-(4,4-Difluorocyclohexyl)propan-1-one** is via the reaction of an organometallic reagent with the readily available starting material, 4,4-Difluorocyclohexanecarboxylic acid.^{[10][11][12]} The use of an organolithium reagent is particularly well-suited for this transformation.

Causality in Reagent Selection

The conversion of a carboxylic acid to a ketone requires the addition of a carbon nucleophile. However, carboxylic acids possess an acidic proton that reacts readily with most organometallic reagents in a non-productive acid-base reaction. Organolithium reagents are uniquely effective because they are sufficiently nucleophilic to add to the carboxylate anion that is formed after the initial deprotonation.^{[13][14]} The reaction proceeds through a stable dianion intermediate, which resists further addition of the organolithium reagent.^[15] Upon aqueous workup, this intermediate collapses to form the desired ketone. This two-step, one-pot procedure is generally high-yielding and avoids the over-addition to form a tertiary alcohol, a common side reaction when using more reactive Grignard reagents with other carbonyl compounds.^{[13][15]}



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